Glyoxylate

Beschreibung

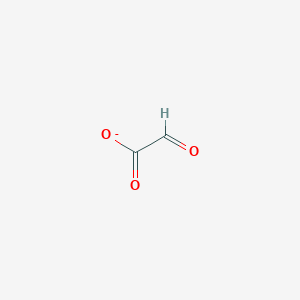

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C2HO3- |

|---|---|

Molekulargewicht |

73.03 g/mol |

IUPAC-Name |

oxaldehydate |

InChI |

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1 |

InChI-Schlüssel |

HHLFWLYXYJOTON-UHFFFAOYSA-M |

SMILES |

C(=O)C(=O)[O-] |

Kanonische SMILES |

C(=O)C(=O)[O-] |

Synonyme |

glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |

Herkunft des Produkts |

United States |

Key Enzymes of Glyoxylate Metabolism

Isocitrate Lyase (ICL)

Isocitrate Lyase (ICL), also known as isocitrate glyoxylate-lyase (succinate-forming) (EC 4.1.3.1), catalyzes the first committed step of the this compound cycle. wikipedia.org This enzyme is responsible for the cleavage of isocitrate, a six-carbon tricarboxylic acid, into a four-carbon dicarboxylate, succinate (B1194679), and a two-carbon aldehyde, this compound. wikipedia.orgwikipedia.org

Catalytic Mechanism and Substrate Specificity

ICL belongs to the family of lyases, specifically the oxo-acid-lyases, which are known for cleaving carbon-carbon bonds. wikipedia.org The catalytic mechanism involves the reversible cleavage of isocitrate. During catalysis, isocitrate is deprotonated, leading to an aldol (B89426) cleavage that releases succinate and this compound. wikipedia.org This reaction shares functional similarities with the aldolase (B8822740) reaction in glycolysis, where a carbon-carbon bond is broken and an aldehyde is released. wikipedia.org

The enzyme's active site typically contains a divalent metal ion, such as Mg²⁺ or Mn²⁺, which plays a crucial role in catalysis. researchgate.net Proposed catalytic mechanisms involve key residues, including cysteine, aspartate, and arginine, facilitating proton transfer and stabilizing intermediates. For instance, a water molecule coordinated to the Mg²⁺ ion may act as a catalytic base for the deprotonation of the C(2)–OH group of isocitrate, while a cysteine residue can function as a catalytic acid. researchgate.net The mechanism is thought to involve an α-carboxy-carbanion intermediate or transition state. nih.govacs.org

ICL exhibits stringent substrate specificity for isocitrate. nih.govacs.org Structural studies have revealed the binding modes that determine this specificity and stereoselectivity. nih.govacs.org

Isoforms and Evolutionary Divergence

Isocitrate lyase exists in different isoforms across various organisms. In Mycobacterium tuberculosis, for example, two distinct isoforms, ICL1 and ICL2, have been identified. core.ac.ukresearchgate.net These isoforms can show evolutionary divergence in their structure and function. core.ac.ukresearchgate.netresearchgate.net Phylogenetic analyses of ICL sequences highlight nodes of divergence and can predict enzyme families with potentially new functions. nih.govacs.orgresearchgate.net While prevalent in bacteria, fungi, and plants, ICL is generally considered absent in placental mammals, which contributes to the this compound cycle not being a primary metabolic pathway in these organisms. wikipedia.orgresearchgate.net

Genetic Loci and Gene Expression (e.g., aceA gene)

The gene encoding isocitrate lyase is often designated as aceA, particularly in bacteria like Escherichia coli. nih.govwikipedia.org Expression of aceA and other genes involved in the this compound cycle is typically regulated in response to the availability of carbon sources. For instance, under conditions of carbon starvation or when growing on acetate (B1210297) as the sole carbon source, the expression of ICL is often upregulated. redalyc.orgmdpi.com In some fungi, transcription factors, such as StuA in Trichophyton rubrum, have been shown to regulate the expression of malate (B86768) synthase and isocitrate lyase genes. mdpi.com

Research findings on enzyme activity provide quantitative insights into ICL function. For example, in the liver of alloxan-treated rats, the activity of ICL was measured at 0.040 µmol/min/mg protein. nih.gov

| Enzyme | Organism/Tissue | Activity (µmol/min/mg protein) |

|---|---|---|

| Isocitrate Lyase | Alloxan-treated rat liver | 0.040 |

Malate Synthase (MS)

Malate Synthase (MS), the second key enzyme of the this compound cycle, catalyzes the condensation of this compound with acetyl-CoA to form malate. wikipedia.orgnih.govebi.ac.uk This reaction effectively incorporates two two-carbon units (from this compound and acetyl-CoA) into a four-carbon molecule (malate), which can then enter other metabolic pathways like gluconeogenesis. wikipedia.org

Catalytic Mechanism and Substrate Specificity

Malate synthase catalyzes a Claisen condensation reaction followed by hydrolysis. The mechanism begins with the binding of substrates, this compound and acetyl-CoA, to the enzyme's active site. nih.govebi.ac.uk A key step involves the deprotonation of the methyl group of acetyl-CoA, often facilitated by a catalytic base residue like aspartate (e.g., Asp631 in E. coli MS), to form a reactive enolate intermediate. nih.govebi.ac.ukacs.org This enolate then performs a nucleophilic attack on the carbonyl carbon of this compound. nih.govacs.org The resulting intermediate, malyl-CoA, is subsequently hydrolyzed to release malate and coenzyme A. nih.govebi.ac.uk

Catalytic residues, such as aspartate and arginine, play crucial roles in this process, stabilizing intermediates and facilitating proton transfer. nih.govebi.ac.ukacs.org The enzyme exhibits specificity for both this compound and acetyl-CoA as substrates. nih.gov

Distinctive Features and Co-factor Requirements

Malate synthase requires a divalent metal ion, typically Mg²⁺, for its activity. researchgate.netnih.govacs.org The metal ion is often coordinated by active site residues and can help to polarize the electrophilic substrate (this compound) for nucleophilic attack. ebi.ac.ukacs.org

Structurally, malate synthase commonly features a β8/α8 (TIM) barrel fold, a common and versatile protein architecture. acs.org The catalytic strategy of malate synthase shares similarities with that of citrate (B86180) synthase, another enzyme involved in the condensation of acetyl-CoA with an oxoacid. nih.govacs.org

Research suggests that malate synthase activity might also be subject to redox regulation, potentially involving the oxidation state of cysteine residues in the active site. nih.gov

Quantitative data on malate synthase activity has also been reported. In the liver of alloxan-treated rats, malate synthase activity was found to be 0.022 µmol/min/mg protein. nih.gov

| Enzyme | Organism/Tissue | Activity (µmol/min/mg protein) |

|---|---|---|

| Malate Synthase | Alloxan-treated rat liver | 0.022 |

These two enzymes, ICL and MS, are central to the this compound cycle, enabling organisms to utilize two-carbon compounds for essential biosynthetic processes.

Genetic Loci and Gene Expression (e.g., aceB/glcB gene)

In bacteria such as Escherichia coli, genes encoding key enzymes of the this compound shunt, a pathway that bypasses the decarboxylation steps of the TCA cycle, are often organized into operons. The aceBAK operon is a well-characterized example, containing the genes for malate synthase (aceB), isocitrate lyase (aceA), and isocitrate dehydrogenase kinase/phosphatase (aceK). annualreviews.org Expression of the aceBAK operon is primarily regulated by IclR (isocitrate lyase regulator), which acts as a repressor binding to the operator region. annualreviews.org When organisms like E. coli are grown on carbon sources such as acetate or fatty acids that are metabolized to acetyl-CoA, the repression by IclR is relieved, leading to the transcription of the aceBAK operon. annualreviews.org This allows the this compound shunt to operate, enabling the synthesis of four-carbon compounds from two-carbon units for biomass generation. frontiersin.org

While E. coli possesses two malate synthases, encoded by aceB and glcB, many bacteria have only one isoenzyme. researchgate.net The glcB gene in E. coli is linked to the locus encoding glycolate (B3277807) oxidase and is involved in assimilating this compound directly into the TCA cycle via malate. nih.gov Studies in Pseudomonas aeruginosa show that the aceA and glcB genes, encoding isocitrate lyase and malate synthase respectively, are not organized in an operon like in E. coli. researchgate.net Expression of aceA in P. aeruginosa is specifically upregulated under conditions of hydrogen peroxide-induced oxidative stress and iron limitation. researchgate.net Disruption of aceB and glcB can interfere with the this compound shunt's ability to assimilate acetate in E. coli. semanticscholar.org

This compound Reductase (GRHPR)

This compound Reductase (GRHPR) is a crucial enzyme involved in this compound metabolism in various organisms, including humans. wikipedia.orgontosight.ai In humans, the enzyme is encoded by the GRHPR gene. ontosight.ai GRHPR is a bifunctional enzyme, also possessing hydroxypyruvate reductase activity. wikipedia.orgontosight.aiuniprot.org

Enzymatic Activity and Role in this compound Detoxification/Conversion

The primary function of GRHPR is to catalyze the reduction of this compound to glycolate. wikipedia.orgontosight.ai This reaction is important for preventing the accumulation of this compound, which can be toxic due to its potential conversion to oxalate (B1200264). ontosight.ainih.gov GRHPR utilizes NAD(P)H as a cofactor for this reduction, converting it to NAD(P)⁺. wikipedia.org In humans, GRHPR converts the metabolic byproduct this compound into the less reactive glycolate, which is easily excreted from the body. wikipedia.orgmedlineplus.gov

In addition to reducing this compound, GRHPR can also reduce hydroxypyruvate to D-glycerate. ontosight.aiuniprot.orgmedlineplus.gov This bifunctional activity highlights its role in broader metabolic pathways. ontosight.ai The catalytic mechanism involves the transfer of a hydride from NAD(P)H to this compound or hydroxypyruvate. wikipedia.org

Substrate Preferences and Redox Regulation

GRHPR exhibits substrate preferences, typically favoring hydroxypyruvate over this compound in humans and Bacillus subtilis. researchgate.netresearchgate.net Studies on human GRHPR indicate a preference for hydroxypyruvate as a substrate and NADPH as a cofactor at pH 7.0. researchgate.net Similarly, Bacillus subtilis GRHPR shows a seven-fold higher specificity constant for hydroxypyruvate compared to this compound and a strict preference for NADPH over NADH. researchgate.net However, substrate and cofactor preferences can vary among GRHPR homologs from different organisms. osti.gov For instance, while E. coli GRHPR (EcGhrA) preferentially uses NADPH, a homolog from Rhizobium etli (ReGxrA) was reported to use only NADH. osti.gov

The crystal structure of GRHPR reveals a substrate-binding domain where this compound or hydroxypyruvate binds and a nucleotide-binding domain for the NAD(P)H cofactor. wikipedia.org Specific residues within the active site, such as Arg241 in the Pyrococcus horiskoshii enzyme, are thought to be important for substrate specificity. wikipedia.org A tryptophan residue from the neighboring subunit in the dimer is projected into the active site and appears to contribute to the selectivity for hydroxypyruvate in human GRHPR. nih.gov Conformational changes upon cofactor binding have also been observed in the structure of Bacillus subtilis GRHPR. researchgate.net

Other this compound-Associated Enzymes

Beyond GRHPR, several other enzymes play significant roles in the metabolism and diversion of this compound, participating in various metabolic pathways.

Specific Roles in this compound Metabolism and Diversion (e.g., this compound Carboligase, this compound Transaminase, Isocitrate Dehydrogenase Kinase/Phosphatase)

This compound Carboligase (GCL)

This compound Carboligase (GCL), also known as tartronate-semialdehyde synthase, is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. acs.orgebi.ac.uk It catalyzes the condensation of two molecules of this compound, accompanied by the release of carbon dioxide, to form tartronate (B1221331) semialdehyde (2-hydroxy-3-oxopropanoate). acs.orgebi.ac.ukuniprot.orgnih.gov This reaction is a key step in the this compound carboligase pathway, which in organisms like E. coli and Pseudonocardia dioxanivorans strain CB1190, converts this compound through tartronate semialdehyde and glycerate to phosphoglycerate, providing carbon and energy. nih.govuniprot.org GCL is unique among ThDP enzymes in lacking a conserved glutamate (B1630785) near the N1' atom of ThDP. acs.orgnih.gov

This compound Transaminase (Alanine-Glyoxylate Aminotransferase - AGT)

Alanine-Glyoxylate Aminotransferase (AGT) is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that catalyzes the transamination of this compound. wikipedia.orgnih.gov The main reaction involves the transfer of an amino group from L-alanine to this compound, producing pyruvate (B1213749) and glycine (B1666218). wikipedia.orgnih.gov In humans, AGT is primarily a peroxisomal enzyme found in hepatocytes and plays a central role in limiting oxalate synthesis by efficiently converting this compound to glycine. nih.govauajournals.orguniprot.org AGT also possesses serine:pyruvate aminotransferase activity, contributing to gluconeogenesis from L-serine metabolism, although it strongly favors the alanine:this compound reaction. auajournals.orguniprot.org Deficiency in AGT causes primary hyperoxaluria type I (PH1), a genetic disorder characterized by excessive oxalate excretion and calcium oxalate accumulation. nih.govnih.govuniprot.org

Isocitrate Dehydrogenase Kinase/Phosphatase (AceK)

Isocitrate Dehydrogenase Kinase/Phosphatase (AceK) is a bifunctional enzyme that regulates the activity of isocitrate dehydrogenase (IDH) through reversible phosphorylation. acs.orguniprot.orgnih.govebi.ac.ukexpasy.org In bacteria, AceK phosphorylates a specific serine residue on IDH, leading to its inactivation. acs.orguniprot.orgnih.govebi.ac.ukexpasy.org This regulatory mechanism controls the flux of isocitrate through the this compound bypass. acs.orgnih.gov When bacteria are grown on carbon sources like acetate, IDH is phosphorylated and its activity declines, diverting isocitrate towards the this compound shunt enzymes, isocitrate lyase and malate synthase. acs.orgnih.gov Conversely, when preferred carbon sources like glucose are available, IDH is dephosphorylated by AceK's phosphatase activity, restoring its full activity and channeling isocitrate into the TCA cycle. acs.orgnih.gov AceK monitors general metabolism and responds to various metabolites, many of which activate its phosphatase activity and inhibit its kinase activity. nih.gov

Here is a summary of the key enzymes and their roles:

| Enzyme | Primary Role in this compound Metabolism | Associated Pathway(s) | Organisms |

| This compound Reductase (GRHPR) | Reduces this compound to glycolate (detoxification/conversion) | This compound detoxification, Photorespiration (plants) | Humans, Plants, Bacteria, Archaea |

| This compound Carboligase (GCL) | Condenses two this compound molecules to tartronate semialdehyde | This compound carboligase pathway, Allantoin degradation | Bacteria |

| Alanine-Glyoxylate Aminotransferase (AGT) | Transaminates this compound to glycine (detoxification) | This compound detoxification, Alanine/Glycine metabolism | Humans, Mammals |

| Isocitrate Dehydrogenase Kinase/Phosphatase | Regulates Isocitrate Dehydrogenase activity, controlling flux between TCA cycle and this compound shunt. | This compound shunt, TCA cycle | Bacteria |

Compound and Enzyme PubChem CIDs

| Name | PubChem CID(s) |

| This compound | 3614358 nih.gov |

| Glyoxylic acid | 760 wikipedia.orgfishersci.pt |

| Glycolate | 753 wikipedia.org |

| Oxalate | 971 nih.gov |

| Tartronate semialdehyde | 143547 ebi.ac.uk |

| Isocitrate | 1198 wikipedia.org |

| Alanine | 605 wikipedia.org |

| Pyruvate | 1060 wikipedia.org |

| Glycine | 750 wikipedia.org |

| Hydroxypyruvate | 782 uniprot.org |

| D-glycerate | 752 uniprot.org |

| Isocitrate Dehydrogenase (IDH) | 9028-48-2 (CAS, various CIDs depending on isoform) nih.govwikipedia.org |

| This compound Reductase (GRHPR) | Q9UBQ7 (UniProt, associated with CID data) uniprot.org |

| Alanine-Glyoxylate Aminotransferase (AGT) | P21549 (UniProt, associated with CID data) uniprot.org |

| This compound Carboligase (GCL) | P22259 (UniProt, associated with CID data) uniprot.org |

| Isocitrate Dehydrogenase Kinase/Phosphatase | P0A8G7 (UniProt, associated with CID data) uniprot.orgebi.ac.ukexpasy.org |

Metabolic Pathways Involving Glyoxylate

The Canonical Glyoxylate Cycle

The this compound cycle begins similarly to the TCA cycle, with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), which is then isomerized to isocitrate. wikipedia.org At this point, the pathway diverges. Isocitrate is cleaved by isocitrate lyase into succinate (B1194679) and this compound. nih.govlibretexts.org This step is crucial as it bypasses the two decarboxylation steps of the TCA cycle. wikipedia.org

The resulting this compound then condenses with a second molecule of acetyl-CoA, a reaction catalyzed by malate (B86768) synthase, to form malate. nih.govlibretexts.org Malate can then be oxidized to oxaloacetate, which can either continue within the cycle or be diverted for gluconeogenesis to produce glucose. wikipedia.orglibretexts.org The succinate generated by isocitrate lyase can be transported to the mitochondria and enter the TCA cycle to be converted to malate and then oxaloacetate. wikipedia.orginflibnet.ac.in This results in the net production of two molecules of oxaloacetate from one starting molecule. libretexts.org

| Step | Reactants | Products | Enzyme |

|---|---|---|---|

| 1 | Acetyl-CoA + Oxaloacetate + H₂O | Citrate + CoA-SH | Citrate Synthase |

| 2 | Citrate | Isocitrate | Aconitase |

| 3 | Isocitrate | Succinate + this compound | Isocitrate Lyase |

| 4 | This compound + Acetyl-CoA + H₂O | Malate + CoA-SH | Malate Synthase |

| 5 | Malate + NAD⁺ | Oxaloacetate + NADH + H⁺ | Malate Dehydrogenase |

A key feature of the this compound cycle is its conservation of carbon. nih.gov By bypassing the two oxidative decarboxylation steps of the TCA cycle, it prevents the loss of carbon as CO₂. wikipedia.orgbritannica.com This allows for the net synthesis of four-carbon compounds from two-carbon units. brainkart.com

From an energetic standpoint, one turn of the this compound cycle produces one molecule of FADH₂ and one molecule of NADH. libretexts.org This is less than the three NADHs, one FADH₂, and one GTP generated in a full turn of the TCA cycle. libretexts.org The acetyl-CoA that enters the cycle can also react with this compound to produce NADPH from NADP+, which is utilized for ATP synthesis via the electron transport chain. wikipedia.org The primary role of the this compound cycle, however, is not energy production but rather the provision of precursors for biosynthesis. lecturio.com

Integration of this compound Metabolism with Fatty Acid Beta-Oxidation

In organisms that can utilize fatty acids as a primary carbon source, the this compound cycle is tightly linked to fatty acid beta-oxidation. nih.gov During the germination of seeds, stored triacylglycerols are broken down into fatty acids. inflibnet.ac.in These fatty acids undergo β-oxidation within peroxisomes to produce acetyl-CoA. inflibnet.ac.innih.gov

This peroxisomal acetyl-CoA is the primary substrate for the this compound cycle. inflibnet.ac.in The cycle then converts this acetyl-CoA into succinate, which can be transported to the mitochondria to enter the TCA cycle and ultimately be used for gluconeogenesis. wikipedia.orginflibnet.ac.in This integration allows for the conversion of stored fats into carbohydrates, which are essential for the growth and development of the seedling. wikipedia.orgbrainkart.com In the yeast Saccharomyces cerevisiae, peroxisomes proliferate when the cells are grown on oleic acid, and these organelles contain the enzymes for both β-oxidation and the this compound cycle, including malate synthase and malate dehydrogenase. nih.govscispace.com

Interplay with Amino Acid Catabolism (e.g., Glycine (B1666218), Hydroxyproline, Ketogenic Amino Acids)

This compound metabolism is also connected to the breakdown of certain amino acids. This compound can be generated during the catabolism of glycine and hydroxyproline. nih.govreactome.org In humans, these processes occur primarily in the liver. nih.gov

The breakdown of 4-hydroxyproline, an abundant amino acid in collagen, involves a series of enzymatic reactions in the mitochondria that ultimately produce this compound and pyruvate (B1213749). nih.govfigshare.com The generated this compound can then be metabolized to either glycolate (B3277807) or glycine. figshare.com The transamination of this compound to glycine is a key reaction in this pathway. nih.gov

Furthermore, the this compound cycle provides a route for the assimilation of acetyl-CoA derived from the breakdown of ketogenic amino acids. nih.gov This allows organisms to utilize these amino acids as a carbon source for the synthesis of carbohydrates and other essential biomolecules.

Connections to One-Carbon Metabolism

While the direct connections between the this compound cycle and one-carbon metabolism are not as extensively characterized as other interactions, the catabolism of glycine, which is interconvertible with this compound, is a key component of one-carbon metabolism. The glycine cleavage system, for instance, is a major source of one-carbon units. The interplay between this compound and glycine levels can thus influence the pool of one-carbon units available for various biosynthetic processes, including the synthesis of purines, thymidine, and methionine.

Crosstalk with the Methylcitrate Cycle

The this compound cycle and the methylcitrate cycle are interconnected metabolic pathways, particularly in fungi and bacteria, that allow for the utilization of alternative carbon sources. nih.govresearchgate.net The methylcitrate cycle is responsible for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids and certain amino acids. mdpi.com This cycle converts propionyl-CoA into pyruvate and succinate. mdpi.com

The two cycles are linked through shared enzymes and intermediates. cam.ac.uk For example, isocitrate lyase, a key enzyme of the this compound cycle, can also exhibit activity as a 2-methylisocitrate lyase in some organisms, which is an enzyme in the methylcitrate cycle. cam.ac.uk This enzymatic redundancy highlights the close functional relationship between the two pathways. cam.ac.uk Both cycles contribute to gluconeogenesis by producing succinate, which can enter the TCA cycle. nih.govresearchgate.net The synergistic regulation of the this compound and methylcitrate cycles is crucial for carbon source utilization, growth, and in some cases, the pathogenicity of fungi. nih.govmdpi.com

| Compound Name |

|---|

| 2-methyl-cis-aconitate |

| 2-methylcitrate |

| 2-methylisocitrate |

| 4-hydroxy-2-oxoglutarate |

| Acetyl-CoA |

| Alanine |

| Aspartate |

| Citrate |

| FADH₂ |

| Fatty acids |

| Glucose |

| Glycine |

| Glycolate |

| This compound |

| GTP |

| Hydroxyproline |

| Isocitrate |

| Malate |

| Methionine |

| NADH |

| NADPH |

| Oleic acid |

| Oxalate (B1200264) |

| Oxaloacetate |

| Phosphoenolpyruvate (B93156) |

| Propionyl-CoA |

| Purines |

| Pyruvate |

| Succinate |

| Thymidine |

| Triacylglycerols |

Regulation of Glyoxylate Metabolism

Transcriptional Control Mechanisms

The expression of genes encoding the core enzymes of the glyoxylate cycle, isocitrate lyase (ICL) and malate (B86768) synthase (MS), is tightly controlled by a network of transcription factors that respond to the availability of different carbon sources.

Role of Specific Transcription Factors (e.g., IclR, FadR, GlxR, StuA)

A variety of transcription factors have been identified that either activate or repress the genes of the this compound cycle, ensuring the pathway is active only when necessary.

IclR (Isocitrate Lyase Regulator): In Escherichia coli, IclR acts as a repressor for the aceBAK operon, which encodes the this compound cycle enzymes. nih.gov Mutations in the iclR gene lead to the constitutive expression of this operon. nih.gov The repressive action of IclR is modulated by metabolites; this compound and phosphoenolpyruvate (B93156) (PEP) stabilize an inactive dimeric form of IclR, causing it to release from the DNA and allowing transcription to proceed. frontiersin.org Conversely, pyruvate (B1213749) stabilizes the active tetrameric repressor form. frontiersin.org

FadR: This transcription factor coordinates fatty acid metabolism with the this compound cycle in E. coli. FadR represses the genes for β-oxidation while activating those for fatty acid biosynthesis. frontiersin.org It also activates the expression of iclR, linking the catabolism of fatty acids (which produces acetyl-CoA) to the pathway that utilizes it. frontiersin.org

GlxR: In Corynebacterium glutamicum, GlxR functions as a repressor for aceB (the gene for malate synthase). frontiersin.orgnih.gov This repression is particularly active in the presence of cAMP, which signals glucose availability. frontiersin.orgnih.gov

StuA: In the pathogenic fungus Trichophyton rubrum, the transcription factor StuA is crucial for the regulation of the this compound cycle, especially under conditions of carbon starvation. nih.govnih.gov Deletion of the stuA gene results in the downregulation of both malate synthase and isocitrate lyase genes when the fungus is grown on keratin (B1170402) or co-cultured with human keratinocytes, indicating StuA is a key activator in nutrient-poor, host-like environments. nih.govnih.gov

| Transcription Factor | Organism Example | Primary Role in this compound Metabolism | Effector Molecules |

| IclR | Escherichia coli | Repressor of the aceBAK operon | This compound, PEP (inhibit repression); Pyruvate (promotes repression) |

| FadR | Escherichia coli | Activator of iclR expression; links fatty acid metabolism | Not specified |

| GlxR | Corynebacterium glutamicum | Repressor of aceB (malate synthase) | cAMP (promotes repression) |

| StuA | Trichophyton rubrum | Activator of isocitrate lyase and malate synthase genes under carbon starvation | Not specified |

Operon Structures and Gene Cluster Organization

The genomic organization of this compound cycle genes often reflects their coordinated regulation.

In E. coli, the key genes are clustered in the tricistronic aceBAK operon. frontiersin.orgumn.edu The gene order is aceB (malate synthase), aceA (isocitrate lyase), and aceK (isocitrate dehydrogenase kinase/phosphatase). umn.edunih.gov This arrangement ensures that the metabolic enzymes and their primary regulatory enzyme are co-transcribed and their expression is synchronized.

This organization is not universal. In other bacteria, such as Pseudomonas aeruginosa, the genes for isocitrate lyase (aceA) and malate synthase (glcB) are not located in the same operon. researchgate.net In C. glutamicum, the aceA and aceB genes are transcribed divergently, meaning they are located near each other on the chromosome but are transcribed in opposite directions. frontiersin.org

Differential Gene Expression under Varying Carbon Sources

The primary function of the this compound cycle is to enable growth on two-carbon compounds like acetate (B1210297) or on substrates like fatty acids and ethanol (B145695) that are catabolized to acetyl-CoA. nih.govnih.gov Consequently, the expression of this compound cycle genes is highest under these conditions and typically repressed when preferred carbon sources like glucose are available. nih.govwikipedia.org

Induction on C2 Compounds: In many microorganisms, the presence of acetate is a strong inducer of the this compound cycle genes. nih.gov

Repression by Glucose: In fungi like Candida glabrata, the presence of glucose leads to the repression of key this compound and gluconeogenic genes such as ICL1 (isocitrate lyase). nih.gov This is mediated by repressor proteins that are active when glucose is abundant. nih.gov

Carbon Starvation and Host Environments: In pathogenic fungi and bacteria, the this compound cycle is crucial for survival within a host, where glucose is often limited. nih.gov Genes for the cycle are significantly induced when these microbes are engulfed by macrophages, forcing them to rely on alternative carbon sources like fatty acids. nih.gov Similarly, in the fungus T. rubrum, expression of this compound cycle genes is upregulated when grown on keratin, a protein-based carbon source. nih.gov

Light/Dark Conditions in Plants: In plants, particularly during the germination of oilseed rape, the this compound cycle is highly active. The expression of isocitrate lyase remains high in dark conditions to support the conversion of stored lipids into sugars for growth. frontiersin.org In the presence of light, as photosynthesis begins, the activity and expression of this compound cycle enzymes change in parallel with the greening of the cotyledons. frontiersin.org

Post-Translational Modification of this compound Cycle Enzymes

Beyond transcriptional control, the activity of key enzymes at the branch point between the TCA and this compound cycles is regulated by post-translational modifications. microbenotes.com These modifications allow for rapid, fine-tuning of metabolic flux in response to immediate cellular conditions. wikipedia.orgnih.gov

Phosphorylation-Mediated Regulation (e.g., Isocitrate Dehydrogenase)

The partitioning of the common substrate, isocitrate, between the TCA cycle and the this compound cycle is a critical regulatory point. nih.gov This flux is controlled by modulating the activity of isocitrate dehydrogenase (IDH), the TCA cycle enzyme that competes with isocitrate lyase (ICL) for isocitrate. wikipedia.org

In E. coli, IDH is regulated by a reversible phosphorylation cycle. nih.gov A single, bifunctional enzyme, isocitrate dehydrogenase kinase/phosphatase (encoded by aceK), is responsible for both phosphorylating and dephosphorylating IDH. nih.gov

Phosphorylation/Inactivation: When cells are grown on acetate, the kinase activity of AceK is stimulated. nih.gov It phosphorylates a specific serine residue within the active site of IDH, which blocks the binding of isocitrate and thereby inactivates the enzyme. nih.gov This inactivation of IDH diverts the flow of isocitrate into the this compound cycle. wikipedia.orgyoutube.com

Dephosphorylation/Activation: When the cellular need for the this compound cycle diminishes, the phosphatase activity of AceK removes the phosphate (B84403) group from IDH, restoring its activity and directing isocitrate back into the energy-producing TCA cycle. youtube.com

Allosteric Regulation by Metabolic Intermediates (e.g., ATP, NADH, Succinyl-CoA)

The enzymes of the this compound cycle and the related TCA cycle are also subject to allosteric regulation, where the binding of a metabolite to a site other than the active site modulates the enzyme's activity. This provides instantaneous feedback from the cell's metabolic state. news-medical.net

High-energy indicators such as ATP and NADH, along with pathway intermediates, typically act as inhibitors, signaling that the cell's energy needs are met. slideshare.netpressbooks.pub

NADH: A high ratio of NADH to NAD+, indicating a high-energy state, inhibits several enzymes, including citrate (B86180) synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. news-medical.net

Succinyl-CoA: This intermediate of the TCA cycle acts as a product inhibitor for α-ketoglutarate dehydrogenase and also inhibits citrate synthase. slideshare.netpressbooks.pub

Phosphoenolpyruvate (PEP): In E. coli, PEP, a key gluconeogenic precursor, has been noted to act as an uncompetitive inhibitor of isocitrate lyase (ICL). frontiersin.org

Conversely, indicators of low energy, such as ADP and NAD+, act as activators for enzymes like isocitrate dehydrogenase, stimulating the cycle to produce more energy and biosynthetic precursors. pressbooks.pub

| Enzyme | Activators | Inhibitors |

| Citrate Synthase | ADP | ATP, NADH, Succinyl-CoA, Citrate |

| Isocitrate Dehydrogenase | ADP, NAD+ | ATP, NADH |

| Isocitrate Lyase | - | Phosphoenolpyruvate (PEP) |

| α-Ketoglutarate Dehydrogenase | AMP | NADH, Succinyl-CoA |

Metabolic Flux Control and Robustness in this compound Bypass Regulation

The regulation of metabolic flux through the this compound bypass is a critical process, particularly for organisms growing on two-carbon compounds like acetate. nih.gov This control ensures that carbon is conserved for biosynthesis rather than being fully oxidized to CO2, as would occur in the tricarboxylic acid (TCA) cycle. nih.gov The central point of this regulation is the metabolic junction at isocitrate, where two enzymes compete for this common substrate: isocitrate dehydrogenase (ICDH), which directs isocitrate to the TCA cycle, and isocitrate lyase (ICL), the first committed enzyme of the this compound bypass. wikipedia.orgbiorxiv.orgnih.gov

In Escherichia coli, the partitioning of carbon flux between these two pathways is precisely managed by the phosphorylation state of ICDH. nih.govnih.gov A bifunctional kinase-phosphatase, AceK, modulates ICDH activity; phosphorylation inactivates the enzyme, thereby diverting the flow of isocitrate through ICL and into the this compound shunt. biorxiv.orgnih.govnih.gov This inactivation of ICDH is essential for growth on acetate, as it prevents the loss of carbon skeletons needed for producing essential precursors for biomass. nih.govbiorxiv.org The activity of AceK itself is responsive to the levels of various metabolic intermediates, allowing the cell to dynamically adjust the flux based on its energetic and biosynthetic needs. frontiersin.org

The system demonstrates remarkable robustness, maintaining stable metabolic function despite significant variations in the concentrations of metabolic enzymes. nih.govnih.gov Research has shown that the activity of ICDH remains consistent even with wide fluctuations in its total protein concentration. nih.gov This robustness is achieved through a sophisticated regulatory mechanism where the kinase-phosphatase (AceK) forms a ternary complex with its substrates, ensuring a stable and responsive control system. nih.gov This prevents excessive flux through the TCA cycle when biosynthetic precursors are required and allows the this compound bypass and TCA cycle to operate in concert to meet the cell's needs. plos.org

Different organisms have evolved distinct strategies for this regulation. While E. coli relies on the phosphorylation of ICDH, Mycobacterium tuberculosis lacks an AceK homolog and instead employs a phosphorylation-insensitive ICDH. biorxiv.orgnih.gov In this bacterium, flux partitioning is thought to be controlled "rheostatically," where this compound, the product of the ICL reaction, acts as an activator for ICDH. biorxiv.org

Cellular Compartmentalization of this compound Pathway Enzymes (e.g., Glyoxysomes, Peroxisomes, Mitochondria, Cytosol)

The enzymes of the this compound pathway are strategically localized within different subcellular compartments, a feature that varies across different organisms and is crucial for the pathway's integration with other metabolic networks. uh.eduwikipedia.org This compartmentalization prevents futile cycling and allows for the efficient transfer of metabolites between organelles.

In plants, particularly in the fat-storing tissues of germinating seeds, the this compound cycle is housed within specialized peroxisomes called glyoxysomes. wikipedia.orgwikipedia.org These organelles contain the two key enzymes of the cycle: isocitrate lyase and malate synthase. wikipedia.org The process begins in the glyoxysome, where fatty acids are broken down into acetyl-CoA via β-oxidation. wikipedia.orgnih.gov The acetyl-CoA enters the this compound cycle, which proceeds until succinate (B1194679) is produced. nih.gov This succinate is then transported out of the glyoxysome to the mitochondria, where it is converted by TCA cycle enzymes into malate. uh.edu Malate can then be transported to the cytosol and converted to oxaloacetate, a direct precursor for gluconeogenesis, allowing the seedling to convert stored fats into sugars for energy and growth before photosynthesis can begin. uh.eduwikipedia.org

In filamentous fungi and some protozoa, the key enzymes are also typically found in peroxisomes (or glyoxysome-like bodies). nih.govnih.gov Studies in the wood-destroying fungus Fomitopsis palustris have shown that both isocitrate lyase and malate synthase are located in peroxisomes, while other related enzymes are found in the cytosol. nih.gov This necessitates the transport of intermediates like succinate and isocitrate between the peroxisomes and mitochondria to coordinate the TCA and this compound cycles. nih.gov

The localization in bacteria is generally less defined by membrane-bound organelles. The enzymes are typically found in the cytosol, where they operate in close proximity to the enzymes of the TCA cycle. plos.org However, the functional separation is maintained through the intricate regulatory mechanisms discussed in the previous section.

Mentioned Compounds

Biological Roles of Glyoxylate Metabolism Across Organisms

Glyoxylate in Microbial Physiology and Adaptation

In the microbial world, the this compound cycle is a key metabolic flexibility that enables bacteria to thrive in diverse and often challenging environments. researchgate.net Its functions extend from basic carbon assimilation to survival under various stress conditions and the formation of complex microbial communities.

A primary function of the this compound cycle in microorganisms is to facilitate growth on C2 compounds like acetate (B1210297) and ethanol (B145695) as the sole carbon source. researchgate.netnih.govnih.gov This metabolic capability is essential for bacteria residing in nutrient-poor environments where complex carbohydrates are scarce. researchgate.net The cycle bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons for biosynthesis. wikipedia.orgfrontiersin.org The key enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), are central to this pathway. frontiersin.org ICL cleaves isocitrate to succinate (B1194679) and this compound, while MS condenses this compound with acetyl-CoA to form malate. frontiersin.org This net conversion of two acetyl-CoA molecules to one molecule of succinate allows for the replenishment of TCA cycle intermediates and provides precursors for gluconeogenesis. nih.gov

For instance, when acetate enters a microbial cell, it is converted to acetyl-CoA. researchgate.net Instead of being fully oxidized in the TCA cycle, this acetyl-CoA can be channeled into the this compound cycle for anabolic purposes. researchgate.net This metabolic route is crucial for many bacteria to assimilate acetate efficiently. nih.gov However, it is noteworthy that some acetate-utilizing microorganisms have evolved alternative pathways and may lack one or both of the key this compound cycle enzymes. nih.gov

The this compound shunt is significantly up-regulated under various stress conditions, including nutrient scarcity, oxidative stress, and antibiotic stress, suggesting a critical role in microbial stress defense and pathogenesis. nih.govnih.govresearchgate.net The ability to utilize alternative carbon sources via the this compound cycle is a survival strategy for microorganisms when preferred energy sources are depleted. nih.gov

Research in Pseudomonas aeruginosa has shown that the this compound shunt can be induced by oxidative and antibiotic stress. nih.govnih.govkorea.ac.kr Interestingly, in this bacterium, the deletion of the aceA gene, which codes for isocitrate lyase, led to improved cell growth under these stress conditions. nih.govnih.gov This unexpected finding was linked to a metabolic shift towards aerobic denitrification. nih.govnih.gov In contrast, studies on Salmonella Typhimurium have demonstrated that the this compound cycle, particularly the enzyme malate synthase, is important for survival under carbon starvation and oxidative stress conditions. nih.gov Mutants lacking the malate synthase gene showed increased susceptibility to hypochlorite (B82951) and neutrophils. nih.gov

The this compound cycle is also implicated in the survival of Mycobacterium tuberculosis under various stresses, including antibiotic exposure and oxidative stress. researchgate.net The pathway allows the bacterium to utilize fatty acids, which are a key carbon source during infection, and detoxify this compound, a toxic intermediate. pnas.orgpnas.org

The this compound cycle has also been linked to biofilm formation, a process where microorganisms adhere to surfaces and form structured communities encased in an extracellular matrix. In Pseudomonas aeruginosa, mutants with a deleted aceA gene, which encodes isocitrate lyase, were found to produce a thicker exopolysaccharide layer, a key component of the biofilm matrix. nih.govnih.gov This phenotype was associated with a metabolic shift toward aerobic denitrification. nih.govnih.gov

This compound in Fungal Biology and Pathogenesis

In fungi, the this compound cycle is not only crucial for metabolic adaptation but also plays a significant role in their ability to cause disease in hosts. mdpi.com This pathway is particularly important for pathogenic fungi that need to survive and proliferate within the nutrient-limited and hostile environment of a host organism. nih.gov

The this compound cycle is a critical virulence factor for a number of pathogenic fungi. nih.gov The key enzymes of this pathway, particularly isocitrate lyase (ICL), have been shown to be essential for the full virulence of these pathogens. nih.govnih.gov

Candida albicans : This opportunistic human pathogen relies on the this compound cycle for survival and growth within host phagocytic cells like macrophages and neutrophils, where glucose is scarce. plos.org Upon being engulfed by these immune cells, C. albicans upregulates the genes for ICL (ICL1) and malate synthase (MLS1). nih.gov Mutants of C. albicans lacking the ICL1 gene are significantly less virulent in mouse models of infection. nih.govresearchgate.net The this compound cycle allows the fungus to utilize alternative carbon sources such as lipids and amino acids present in the host environment. plos.org

Mycobacterium tuberculosis : Although a bacterium, its reliance on the this compound cycle for virulence is a well-studied paradigm and relevant to the discussion of microbial pathogenesis. M. tuberculosis requires the this compound shunt for growth on fatty acids, which are considered a major carbon source during infection. rockefeller.edu The enzyme isocitrate lyase is essential for the bacterium to establish and maintain an infection in mouse models. nih.govnih.gov The this compound cycle, in conjunction with the methylcitrate cycle, is crucial for the metabolism of fatty acids and for persistence within the host. nih.govnih.gov

Magnaporthe grisea : This fungus, the causative agent of rice blast disease, requires a functional this compound cycle for its virulence. nih.gov The gene encoding isocitrate lyase (ICL1) is highly expressed during the development of infection structures called appressoria and during penetration of the plant cuticle. nih.gov Deletion of the ICL1 gene leads to a delay in germination, infection-related development, and cuticle penetration, resulting in reduced virulence. nih.gov The this compound cycle is also important for the metabolism of stored lipids, which are crucial for the formation of the appressorium. nih.govplos.org

Trichophyton rubrum : This dermatophytic fungus, a common cause of skin and nail infections, utilizes the this compound cycle for survival and adaptation. wikipedia.orgnih.gov Genetic analyses have revealed the upregulation of key enzymes of the this compound cycle in this fungus. wikipedia.org The transcription factor StuA has been shown to regulate the expression of isocitrate lyase and malate synthase genes, particularly in a keratin-rich environment or when co-cultured with human keratinocytes. mdpi.com This suggests that the this compound cycle is important for the fungus to utilize nutrients from the host's keratinized tissues. mdpi.com

Gibberella zeae : In this cereal pathogen, the this compound and methylcitrate cycles play roles in its development and virulence. nih.govnih.govasm.org Deletion of the gene for isocitrate lyase (GzICL1) affects growth on acetate and sexual development. nih.govnih.gov Interestingly, while the single deletion of GzICL1 does not impact virulence, the double deletion of both GzICL1 and the gene for methylisocitrate lyase (GzMCL1) leads to a significant reduction in virulence on host plants. nih.govnih.gov This indicates that these two pathways have redundant functions in plant infection. nih.govnih.gov

The following table summarizes the role of the this compound cycle in the virulence of these pathogenic organisms:

| Pathogen | Key Enzyme(s) | Role in Virulence | Research Findings |

| Candida albicans | Isocitrate Lyase (ICL1), Malate Synthase (MLS1) | Essential for survival in macrophages and full virulence. nih.govplos.org | ICL1 and MLS1 are upregulated upon phagocytosis. icl1 mutants show attenuated virulence in mice. nih.govresearchgate.net |

| Mycobacterium tuberculosis | Isocitrate Lyase (ICL) | Required for growth on fatty acids and persistence during infection. rockefeller.edunih.gov | icl mutants are cleared more rapidly from the lungs of infected mice. rockefeller.edu |

| Magnaporthe grisea | Isocitrate Lyase (ICL1) | Necessary for proper infection structure development and plant penetration. nih.gov | icl1 mutants exhibit delayed germination and reduced virulence on rice plants. nih.gov |

| Trichophyton rubrum | Isocitrate Lyase, Malate Synthase | Important for nutrient utilization from host tissues. wikipedia.orgmdpi.com | Genes for this compound cycle enzymes are upregulated in the presence of keratin (B1170402). mdpi.com |

| Gibberella zeae | Isocitrate Lyase (GzICL1), Methylisocitrate Lyase (GzMCL1) | Redundant function with the methylcitrate cycle in plant infection. nih.govnih.gov | Double deletion of GzICL1 and GzMCL1 significantly reduces virulence. nih.govnih.gov |

During infection, pathogenic fungi encounter a nutrient-poor environment within the host and must adapt their metabolism to survive and proliferate. nih.gov The this compound cycle is a key component of this metabolic adaptation, allowing fungi to switch from using readily available sugars to metabolizing alternative carbon sources derived from the host, such as fatty acids and amino acids. nih.gov

Upon phagocytosis by immune cells, fungi like Candida albicans experience nutrient starvation and activate the this compound cycle to utilize C2 compounds. nih.gov This metabolic shift is crucial for their survival within the hostile environment of the phagolysosome. nih.gov Similarly, plant pathogenic fungi like Magnaporthe grisea rely on the this compound cycle to utilize stored lipids for energy during the initial stages of infection before they can access nutrients from the plant tissue. nih.gov This metabolic flexibility is a critical determinant of their pathogenic success. nih.gov

This compound in Plant Development and Metabolism

This compound metabolism is a cornerstone of plant physiological flexibility, enabling growth and survival under diverse conditions. It is central to the conversion of storage lipids into carbohydrates and plays a significant role in the plant's response to environmental challenges and its core photosynthetic processes.

Lipid Metabolism in Seed Germination

During the germination of oilseeds, stored lipids serve as the primary source of energy and carbon until the seedling can perform photosynthesis. The this compound cycle, housed within specialized peroxisomes called glyoxysomes, is the critical metabolic pathway that facilitates the conversion of these stored fats into sugars, primarily sucrose (B13894). This process is essential for fueling the growth and development of the embryonic shoot and root.

The cycle begins with the breakdown of triacylglycerols into fatty acids, which then undergo β-oxidation to produce acetyl-CoA. The this compound cycle provides a mechanism to convert this acetyl-CoA into four-carbon intermediates that can be used for gluconeogenesis. A key feature of this cycle is that it bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, thus ensuring a net synthesis of carbohydrates from two-carbon acetate units.

The two unique enzymes of the this compound cycle are isocitrate lyase (ICL) and malate synthase (MS). Isocitrate lyase cleaves isocitrate into succinate and this compound. The succinate is then transported to the mitochondria and enters the TCA cycle, where it is converted to malate and then oxaloacetate. This compound condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase to form malate. This malate, along with the malate exported from the mitochondria, is converted to oxaloacetate in the cytosol, which then enters gluconeogenesis to produce sucrose. This newly synthesized sucrose is transported throughout the developing seedling to support its growth. While essential for seedling establishment, especially under suboptimal light conditions, studies with Arabidopsis mutants lacking isocitrate lyase have shown that photosynthesis can compensate for the absence of the this compound cycle.

| Step | Reaction | Key Enzyme | Location | Significance |

|---|---|---|---|---|

| 1 | Isocitrate → Succinate + this compound | Isocitrate Lyase (ICL) | Glyoxysome | Bypasses TCA cycle decarboxylation, producing this compound. |

| 2 | This compound + Acetyl-CoA → Malate | Malate Synthase (MS) | Glyoxysome | Utilizes a second acetyl-CoA molecule to form a C4 intermediate. |

| 3 | Succinate → Fumarate (B1241708) → Malate | Succinate dehydrogenase, Fumarase | Mitochondrion | Converts succinate from the this compound cycle into a precursor for gluconeogenesis. |

| 4 | Malate → Oxaloacetate → Phosphoenolpyruvate (B93156) → Sucrose | Malate dehydrogenase, PEPCK, Gluconeogenesis enzymes | Cytosol | Net conversion of fat-derived carbon into transportable sugar. |

Response to Environmental Stressors in Plants

This compound metabolism plays a crucial role in how plants respond to various environmental stressors, including chilling, salinity, and water deficit. Under such adverse conditions, plants can accumulate reactive and potentially toxic aldehydes, such as this compound itself. The detoxification of these compounds is vital for maintaining cellular health and function.

During stress, the production of this compound can increase through pathways like photorespiration. flvc.org The activity of GLYRs helps to prevent the accumulation of this compound to toxic levels, thereby protecting cellular machinery. flvc.org This detoxification function is considered a key component of the plant's abiotic stress tolerance mechanisms. nih.gov By managing the levels of reactive aldehydes, this compound metabolism contributes to maintaining redox balance and protecting the plant from oxidative damage during periods of environmental stress. flvc.orgacs.org

| Environmental Stressor | Effect on this compound Metabolism | Key Enzymes/Processes Involved | Physiological Role |

|---|---|---|---|

| Chilling | Increased need for aldehyde detoxification. | This compound Reductases (GLYR1, GLYR2) | Reduction of toxic aldehydes to protect cells under cold conditions. nih.gov |

| Salinity / Water Deficit | Potential accumulation of this compound due to metabolic imbalances. | This compound Reductases (GLYRs) | Detoxification of this compound and contribution to cellular redox homeostasis. flvc.orgacs.org |

| High Light | Increased flux through the photorespiratory pathway, generating this compound. | Photorespiratory enzymes, this compound Reductases | Management of photorespiratory intermediates to prevent toxicity and inhibition of photosynthesis. biorxiv.org |

Photosynthetic Carbon Metabolism Interactions

This compound is a pivotal intermediate in photorespiration, a metabolic pathway that is intimately linked with photosynthesis in C3 plants. oup.com Photorespiration occurs when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, producing the toxic compound 2-phosphoglycolate. The photorespiratory pathway salvages some of the carbon from this compound, converting it back into an intermediate of the Calvin-Benson cycle.

The process spans several cellular compartments, including the chloroplast, peroxisome, and mitochondrion. In the peroxisome, glycolate (B3277807) (derived from 2-phosphoglycolate) is oxidized to this compound. oup.comoup.com This this compound is then a substrate for two key transamination reactions. In one, glutamate (B1630785):this compound aminotransferase (GGAT) converts this compound and glutamate into glycine (B1666218) and 2-oxoglutarate. nih.gov In another, serine:this compound aminotransferase (SGAT) can also catalyze this conversion. The glycine produced is then transported to the mitochondria.

The accumulation of this compound can be inhibitory to photosynthesis, potentially by decreasing the reducing potential of chloroplasts or affecting the activity of RuBisCO. nih.govnih.gov Therefore, its efficient conversion to glycine is critical for maintaining photosynthetic carbon fixation. oup.com This positions this compound at a crucial metabolic crossroads, linking the carbon-salvaging pathway of photorespiration directly with nitrogen metabolism and the primary carbon fixation pathway of photosynthesis. oup.comnih.gov

This compound in Invertebrate Metabolism

While the this compound cycle is generally considered absent in animals, a notable exception exists in certain invertebrates, particularly nematodes. wikipedia.orgredalyc.org In these organisms, the pathway serves a similar function to that in plants and microorganisms: it allows for the net conversion of two-carbon compounds, derived from fat breakdown, into four-carbon intermediates for the synthesis of carbohydrates. redalyc.org This metabolic capability is especially important during specific life stages when external food sources may be unavailable, and the organism must rely on its internal lipid reserves. flvc.org The key enzymes of the cycle, isocitrate lyase and malate synthase, have been identified in various nematode species, enabling them to perform this metabolic feat that is absent in vertebrates. nih.govrupress.org

Metabolic Functions in Early Development Stages (e.g., C. elegans)

The free-living nematode Caenorhabditis elegans provides a well-studied example of the importance of the this compound cycle in invertebrate development. The cycle is particularly active and crucial during the early larval stages. nih.gov In C. elegans, the two key enzymes, isocitrate lyase and malate synthase, are encoded by a single gene and exist as a bifunctional protein. acs.orgnih.gov

Expression of this bifunctional protein is developmentally regulated, with the highest levels of activity observed in embryos and early larvae. nih.gov This timing coincides with the period when the newly hatched larva relies on the egg's yolk reserves, which are rich in lipids, for energy and biosynthetic precursors before it begins to feed. The this compound cycle is essential for converting these lipid stores into the carbohydrates necessary for growth and development. acs.org

Furthermore, research has shown that the this compound cycle is induced under fasting conditions throughout larval development, highlighting its role in metabolic adaptation to nutrient scarcity. acs.org It is also essential for survival under harsh environmental conditions, such as desiccation. By enabling the conversion of fats to the protective sugar trehalose, the this compound shunt is critical for anhydrobiosis in C. elegans. nih.gov

Pathological Implications of Glyoxylate Dysregulation Mechanistic Focus

Glyoxylate Metabolism in Primary Hyperoxaluria Type 2 (PH2)

Primary hyperoxaluria type 2 (PH2) is a rare, autosomal recessive genetic disorder characterized by the excessive production and urinary excretion of oxalate (B1200264), a metabolic end product. researchgate.netrevistanefrologia.com This condition stems from a defect in the metabolism of this compound. tellmegen.com The clinical hallmarks of PH2 include recurrent kidney stones (nephrolithiasis) and the deposition of calcium oxalate crystals in the kidney parenchyma (nephrocalcinosis). nih.gov While generally considered less severe than Primary Hyperoxaluria Type 1 (PH1), PH2 can lead to progressive kidney damage and, in about 25% of patients, end-stage renal disease (ESRD). researchgate.netnih.gov

The genetic foundation of PH2 lies in mutations within the GRHPR gene. researchgate.netmyriad.com This gene encodes the enzyme this compound reductase/hydroxypyruvate reductase (GRHPR). tellmegen.commdpi.com Inactivating mutations in both alleles of the GRHPR gene are responsible for the disease, consistent with an autosomal recessive pattern of inheritance. grantome.com The GRHPR enzyme is present in various tissues but is primarily located in the cytoplasm of liver cells. mdpi.com Its deficiency disrupts the normal detoxification pathway for this compound. researchgate.netmdpi.com Numerous mutations in the GRHPR gene have been identified, including deletions that lead to a non-functional enzyme. erknet.orgfrontiersin.org For instance, a common mutation in Caucasian patients is a single nucleotide deletion (c.103delG), while a 4-base pair deletion is more frequent in patients of Asian descent. erknet.org The diagnosis of PH2 is definitively established through molecular genetic testing that identifies these biallelic pathogenic variants in the GRHPR gene. nih.gov

The GRHPR enzyme has a critical dual function: it catalyzes the reduction of this compound to glycolate (B3277807) and hydroxypyruvate to D-glycerate. mdpi.com In individuals with PH2, the deficiency of GRHPR means that this compound cannot be effectively converted to glycolate. mdpi.com This leads to an accumulation of this compound in the cytosol. researchgate.net The excess this compound is then acted upon by the ubiquitous enzyme lactate (B86563) dehydrogenase (LDH), which oxidizes it to oxalate. researchgate.netmdpi.comwindows.net

This overproduction of oxalate is the central biochemical anomaly in PH2. researchgate.netresearchgate.net Since oxalate is a metabolic end-product that cannot be further metabolized by humans, it is excreted almost exclusively by the kidneys. researchgate.netrevistanefrologia.com The resulting high concentration of oxalate in the urine (hyperoxaluria) leads to supersaturation of calcium oxalate. nih.gov This promotes the formation of insoluble calcium oxalate crystals, which can aggregate into kidney stones or deposit within the kidney tissue itself, causing tubular damage, interstitial fibrosis, and a progressive decline in renal function. researchgate.netuncoveringph.com A biochemical hallmark of PH2 is therefore the elevated urinary excretion of both oxalate and L-glycerate (the product of hydroxypyruvate reduction by LDH). researchgate.netrevistanefrologia.com

| Aspect | Description | References |

|---|---|---|

| Disease Type | Autosomal recessive inherited disorder of this compound metabolism. | researchgate.netrevistanefrologia.comtellmegen.com |

| Affected Gene | GRHPR (this compound Reductase/Hydroxypyruvate Reductase). | researchgate.netmyriad.comfrontiersin.org |

| Enzyme Deficiency | This compound Reductase/Hydroxypyruvate Reductase (GRHPR). | tellmegen.comnih.govmdpi.com |

| Primary Biochemical Effect | Accumulation of this compound and its subsequent conversion to oxalate by Lactate Dehydrogenase (LDH). | researchgate.netmdpi.comwindows.net |

| Key Clinical Manifestations | Recurrent nephrolithiasis (kidney stones), nephrocalcinosis, and potential progression to end-stage renal disease (ESRD). | nih.govwindows.net |

| Diagnostic Markers | Elevated urinary oxalate and L-glycerate; identification of biallelic pathogenic variants in the GRHPR gene. | researchgate.netrevistanefrologia.comnih.gov |

This compound in Type 2 Diabetes Pathophysiology

Recent research has identified this compound as a significant metabolite in the pathophysiology of Type 2 Diabetes (T2D), a chronic metabolic disorder characterized by hyperglycemia and insulin (B600854) resistance. nih.govmdpi.com Its role extends beyond being a simple byproduct, suggesting it may be an active participant in the development and complications of the disease.

Metabolomic profiling studies have revealed that plasma levels of this compound are significantly increased in individuals with T2D. nih.govplos.org Intriguingly, this elevation is not just present in diagnosed diabetics but can also be detected in pre-diabetic individuals. plos.orgresearchgate.net A retrospective study of blood donors found that this compound levels became significantly elevated up to three years before a clinical diagnosis of T2D was made, an increase that appeared earlier than significant changes in plasma glucose. nih.govpsu.edu This suggests that this compound could serve as an early predictive biomarker for T2D, potentially allowing for earlier intervention. plos.orgoatext.com The association of elevated this compound with T2D was observed regardless of the patient's fasting status. plos.orgnih.gov These findings have been supported by studies in diabetic mouse models (db/db mice), which also show a significant increase in plasma this compound levels compared to healthy controls, reinforcing the link between this compound and the diabetic phenotype. nih.gov

| Finding | Study Details | Implication | References |

|---|---|---|---|

| Elevated Plasma this compound | Metabolomic profiling of plasma from diabetic vs. non-diabetic subjects. | This compound is a marker metabolite associated with the diabetic phenotype. | nih.govplos.org |

| Early Detection Potential | A retrospective study on long-term blood donors. | This compound levels rise significantly up to 3 years prior to T2D diagnosis, potentially earlier than glucose. | nih.govplos.orgoatext.com |

| Fasting Status Independence | Analysis of both fasting and non-fasting plasma samples. | The this compound signature is robust and not dependent on the patient's immediate dietary state. | plos.orgnih.gov |

| Animal Model Confirmation | Studies on C57BLKS/J-Leprdb/db−/− (db/db) diabetic mice. | Animal models show a ~6-fold increase in plasma this compound, supporting its association with diabetes. | nih.gov |

A key mechanism through which this compound may contribute to diabetic complications is its role in the formation of Advanced Glycation End-Products (AGEs). nih.gov AGEs are harmful compounds formed when sugars react non-enzymatically with proteins, lipids, and nucleic acids. mdpi.com Their accumulation is accelerated in hyperglycemic conditions and is a major factor in the development of diabetic vascular complications, including diabetic nephropathy. nih.gove-dmj.org this compound, as a reactive dicarbonyl compound, is a potent precursor to AGEs, with a reactivity that is significantly higher than that of glucose. nih.govmdpi.com The formation of AGEs from precursors like glyoxal (B1671930) and methylglyoxal (B44143) is a critical step in the pathology. e-dmj.org By promoting the production of AGEs, elevated this compound levels can contribute to the micro- and macrovascular damage, inflammation, and oxidative stress characteristic of diabetes. nih.govmdpi.com This link is particularly relevant for renal metabolic disorders, as AGE accumulation is a known driver of diabetic nephropathy, a severe and common complication of T2D. nih.gov

This compound Pathways in Microbial Pathogenesis and Antimicrobial Target Identification

The this compound cycle is an anabolic metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org It is essential for bacteria, fungi, and protozoa, allowing them to synthesize carbohydrates from simple two-carbon compounds like acetate (B1210297) or fatty acids. wikipedia.orgfrontiersin.org This pathway is crucial for the virulence and persistence of many pathogenic microorganisms. numberanalytics.com

The cycle bypasses the two decarboxylation steps of the TCA cycle, conserving carbon skeletons for biosynthesis. nih.gov This is achieved through two key enzymes unique to the this compound cycle: isocitrate lyase (ICL) and malate (B86768) synthase (MS). frontiersin.org ICL cleaves isocitrate into succinate (B1194679) and this compound, and MS condenses this compound with acetyl-CoA to form malate. wikipedia.orgnih.gov This capability allows pathogens to survive in nutrient-limited host environments, such as within macrophages, where fatty acids may be the primary available carbon source. numberanalytics.comnih.gov For example, the this compound cycle is essential for the virulence of Mycobacterium tuberculosis (the causative agent of tuberculosis) and the pathogenic fungus Candida albicans. wikipedia.orgrockefeller.edunih.gov

Crucially, the this compound cycle and its key enzymes, ICL and MS, are absent in mammals. wikipedia.orgnih.gov This metabolic distinction makes the this compound pathway an exceptionally attractive target for the development of novel antimicrobial drugs. redalyc.orgnih.gov Inhibiting enzymes like ICL could selectively kill pathogens that rely on this pathway for survival within the host, without causing harm to human cells. wikipedia.orgnih.gov This strategy holds promise for creating a new class of antibiotics and antifungals to combat diseases like tuberculosis and candidiasis, where microbial persistence and drug resistance are significant challenges. wikipedia.orgnih.gov

| Pathogen | Role of this compound Cycle | Antimicrobial Target Potential | References |

|---|---|---|---|

| Mycobacterium tuberculosis | Essential for survival on fatty acids within host macrophages and for virulence. | Isocitrate lyase (ICL) is a key target for developing new anti-tuberculosis drugs. | wikipedia.orgnumberanalytics.comrockefeller.edu |

| Candida albicans | Required for virulence; enzyme levels increase upon contact with a human host. | ICL inhibitors are being investigated as potential antifungal agents. | wikipedia.orgnih.gov |

| Magnaporthe grisea (Rice Blast Fungus) | Required for full virulence and affects the pre-penetration stage of plant infection. | Demonstrates the widespread importance of the pathway in microbial pathogenesis across different hosts. | nih.gov |

| General Pathogenic Bacteria/Fungi | Allows utilization of non-sugar carbon sources, aiding persistence in host environments. | The absence of the cycle in mammals makes it a prime target for broad-spectrum, selective antimicrobial therapies. | wikipedia.orgnih.govnih.gov |

Essentiality for Virulence in Specific Pathogens

The this compound cycle, an anabolic metabolic pathway that facilitates the synthesis of carbohydrates from fatty acids or other two-carbon compounds, is absent in mammals but is crucial for the virulence of numerous pathogens. nih.govrockefeller.eduwikipedia.org This pathway allows microorganisms to survive in nutrient-limited environments within a host, particularly when glucose is scarce and non-fermentable carbon sources like fatty acids must be utilized. asm.orgtandfonline.com The two key enzymes of this cycle, isocitrate lyase (ICL) and malate synthase (MS), bypass the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons for biosynthesis. nih.govnumberanalytics.com The essentiality of this cycle for pathogenicity has been demonstrated in a range of bacterial and fungal pathogens.

In the context of bacterial infections, Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, heavily relies on the this compound cycle for its persistence and virulence. rockefeller.eduwikipedia.org When Mtb is engulfed by host macrophages, it resides within a phagosome where it is believed to utilize host-derived fatty acids as a primary carbon source. researchgate.netasm.org Studies have shown that ICL is essential for Mtb to metabolize these fatty acids. researchgate.net Mtb possesses two isoforms of ICL (ICL1 and ICL2), and the deletion of both genes severely impairs bacterial growth in macrophages and leads to its rapid clearance from the lungs in mouse models. rockefeller.edunih.gov Similarly, malate synthase (MS) is indispensable for Mtb's growth on even-chain fatty acids and for its survival during infection. pnas.orgcornell.edu Beyond its role in carbon assimilation, MS in Mtb also serves a critical detoxification function by mitigating the toxic accumulation of this compound, a product of the ICL reaction. pnas.orgcornell.edu Depletion of MS in vivo has been shown to result in the sterilization of Mtb during both acute and chronic phases of infection in mice. cornell.edu

The this compound cycle is also a significant virulence factor for fungal pathogens. nih.gov In Candida albicans, the most common human fungal pathogen, the this compound cycle is activated upon phagocytosis by immune cells like macrophages and neutrophils. researchgate.netnih.govplos.org This metabolic adaptation allows C. albicans to thrive in the glucose-poor environment of the phagolysosome. asm.orgplos.org Mutants of C. albicans lacking the gene for isocitrate lyase (ICL1) exhibit significantly reduced virulence in mouse models of systemic infection. asm.orgnih.gov This demonstrates that the ability to utilize alternative carbon sources via the this compound cycle is a key determinant of its pathogenicity. asm.org

Table 1: Research Findings on the Role of this compound Cycle Enzymes in Pathogen Virulence

| Pathogen | Enzyme(s) | Key Finding | Model System | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Isocitrate Lyase (ICL1 and ICL2) | Joint deletion of icl1 and icl2 genes abrogated intracellular growth and resulted in rapid clearance from the lungs. | Macrophages and Mice | rockefeller.edunih.gov |

| Mycobacterium tuberculosis | Malate Synthase (MS) | MS is essential for growth on fatty acids and for detoxifying this compound. In vivo depletion led to bacterial sterilization. | Mice | pnas.orgcornell.edu |

| Candida albicans | Isocitrate Lyase (ICL1) | Mutants lacking ICL1 are markedly less virulent. The enzyme is induced upon phagocytosis by macrophages. | Mice and Macrophages | nih.govplos.org |

| Rhodococcus equi | Isocitrate Lyase (aceA) | The aceA gene is essential for virulence and survival within macrophages. Mutants were completely attenuated. | Foals and Mouse Macrophages | nih.gov |

| Leptosphaeria maculans | Isocitrate Lyase (icl1) | The icl1 gene is essential for pathogenicity and the ability to colonize the host plant. | Canola (Brassica napus) | asm.org |

Inhibitor Development Targeting this compound Cycle Enzymes (e.g., ICL, MS)

The crucial role of the this compound cycle in the virulence of major pathogens, combined with its absence in humans, makes its key enzymes, ICL and MS, highly attractive targets for the development of novel antimicrobial agents. rockefeller.eduplos.orgontosight.ai Targeting these metabolic pathways offers a promising strategy to combat infections, potentially with minimal side effects on the host. plos.orgmicrobiologyresearch.org

Research into inhibitors of ICL has identified several compounds with activity against this enzyme. Early identified inhibitors include itaconate, 3-nitropropionate, and bromopyruvate; however, these molecules often lack specificity and can inhibit other host enzymes, limiting their therapeutic potential. wikipedia.org The search for more specific and potent inhibitors is an active area of investigation. For Mycobacterium tuberculosis, a dual-specificity ICL inhibitor was shown to effectively block bacterial replication on fatty acids both in vitro and within macrophages, demonstrating the feasibility of this therapeutic approach. rockefeller.edunih.gov

In the realm of antifungal development, researchers have screened for ICL inhibitors effective against Candida albicans. A screening approach that mimics the glucose-depleted conditions encountered during an infection identified several natural compounds, including caffeic acid, rosmarinic acid, and apigenin, that exhibit antifungal activity by inhibiting ICL. plos.org Furthermore, in-silico studies have explored other potential inhibitors like guaiazulene (B129963) and aureusidin (B138838) for their ability to target the this compound cycle in C. albicans. tandfonline.com

Malate synthase (MS) is also a validated target for drug development. ontosight.aiontosight.ai Antagonists of MS disrupt the this compound cycle, preventing pathogens from utilizing fatty acids and leading to cell death. ontosight.ai Research has focused on designing and synthesizing specific inhibitors against MS from pathogens like M. tuberculosis and Brucella melitensis. wikipedia.orgontosight.ai The development of such inhibitors could provide new therapeutic avenues for treating diseases like tuberculosis and brucellosis. wikipedia.orgontosight.ai The ongoing efforts to discover and optimize specific inhibitors for both ICL and MS hold the potential to deliver a new class of antimicrobial drugs that act by crippling the metabolic adaptability essential for pathogen survival and virulence. nih.govontosight.ai

Advanced Research Methodologies in Glyoxylate Studies

Omics Approaches

Omics technologies provide a comprehensive view of biological systems by analyzing entire sets of molecules. Transcriptomics, metabolomics, and proteomics are particularly valuable in glyoxylate studies for understanding gene expression, metabolite profiles, and enzyme characteristics, respectively.

Transcriptomics for Gene Expression Analysis

Transcriptomics, primarily through techniques like RNA sequencing (RNA-seq), allows for the analysis of gene expression patterns related to this compound metabolism under various conditions. This approach helps identify genes that are up- or down-regulated, providing insights into the regulatory mechanisms controlling this compound pathways. Studies have utilized transcriptomics to investigate the response of organisms to environmental stresses or changes in nutrient availability. For example, transcriptomic analysis of Symbiodinium exposed to elevated temperatures revealed differential expression of genes encoding this compound cycle enzymes, representing the first report of this in this organism. frontiersin.org In the ciliated protozoan Tetrahymena thermophila, comparative transcriptomics showed that genes involved in the this compound cycle were more highly expressed when feeding on digestion-resistant bacteria compared to digestible bacteria. mdpi.com Specifically, the gene encoding isocitrate lyase (ICL), a key enzyme in the this compound cycle, was significantly upregulated in the presence of bacteria. mdpi.com Transcriptome analysis in cotton genotypes under nitrogen starvation and resupply identified differentially expressed genes (DEGs) related to carbon metabolism, including those associated with this compound and dicarboxylate metabolisms. mdpi.com Six DEGs associated with this compound and dicarboxylate metabolisms were upregulated in one cotton genotype (CCRI-69) but not in another (XLZ-30) under these conditions. mdpi.com Integrated transcriptomics and metabolomics studies have also shown significant upregulation of key genes in the this compound cycle in response to environmental stress, suggesting its role in stress defense. semanticscholar.orgfrontiersin.org

Metabolomics for this compound and Metabolite Profiling

Metabolomics involves the large-scale study of metabolites within a biological system. This is crucial for directly measuring this compound levels and identifying other metabolites whose concentrations change in conjunction with this compound metabolism. Mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), are widely used for metabolite profiling due to their sensitivity and ability to separate and identify a wide range of compounds. creative-proteomics.comoup.comacs.orgplos.orgfrontiersin.org

GC-MS has been a central tool in metabolomics, particularly for profiling primary metabolites, offering robustness and excellent separation capabilities. oup.complos.orgfrontiersin.org CE-MS methods have been developed for the large-scale determination of anionic metabolites, including this compound, with high sensitivity. acs.org LC-MS systems, often coupled with high-resolution mass spectrometers, facilitate the separation and identification of this compound and dicarboxylate metabolites in complex biological samples. creative-proteomics.com